(1S-endo)-5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide, commonly known as SR144528, is a synthetic compound used extensively in scientific research to investigate the functions of the endocannabinoid system. Specifically, it acts as a selective antagonist/inverse agonist for the cannabinoid type 2 receptor (CB2R). [, , ] This receptor is primarily associated with immune cells and plays a role in inflammation and pain modulation. [, ] SR144528 is instrumental in elucidating the specific roles of CB2R in various physiological and pathological processes, providing insights into potential therapeutic targets for a range of conditions.
SR144528 is a synthetic compound recognized as a potent and selective antagonist for the cannabinoid receptor type 2 (CB2). It was developed to study the role of CB2 receptors in various physiological processes, particularly in the context of inflammation and pain modulation. SR144528 has gained attention due to its potential therapeutic applications in treating conditions such as autoimmune diseases and neurodegenerative disorders.
SR144528 was first reported in scientific literature as part of a broader investigation into cannabinoid receptor ligands. It belongs to a class of compounds designed to selectively target the CB2 receptor, distinguishing it from other cannabinoid receptors, particularly the cannabinoid receptor type 1 (CB1). This selectivity is crucial for minimizing psychoactive effects typically associated with CB1 receptor activation.
The synthesis of SR144528 involves several key steps, primarily utilizing organic chemistry techniques. The compound's synthesis was detailed in studies that describe its preparation through N-alkylation reactions and the use of specific reagents.
The molecular structure of SR144528 can be described using its chemical formula and structural features. It exhibits a complex arrangement that facilitates its interaction with the CB2 receptor.
SR144528 undergoes various chemical reactions during its synthesis and when interacting with biological systems.
The mechanism by which SR144528 exerts its effects primarily involves antagonism at the CB2 receptor.
Understanding the physical and chemical properties of SR144528 is essential for predicting its behavior in biological systems.
SR144528 has significant potential applications in scientific research, particularly in pharmacology and medicinal chemistry.
SR144528 (N-[(1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide) exhibits subnanomolar affinity for the human cannabinoid CB2 receptor (hCB2), with a binding affinity (Ki) of 0.6 nM. This selectivity is >700-fold higher than its affinity for the CB1 receptor (Ki = 400 nM), as demonstrated in radioligand displacement assays using [3H]CP-55,940 [2] [9]. The molecular basis for this selectivity involves transmembrane domain 4 (TM4) residues Ser161 and Ser165, which form hydrogen bonds with SR144528’s carboxamide group. Mutation of these residues to alanine reduces SR144528 binding by >100-fold, confirming their role in ligand-receptor recognition [9].
Table 1: Binding Affinity of SR144528 at Cannabinoid Receptors
Receptor | Ki (nM) | Selectivity Ratio (CB1/CB2) | Assay System |
---|---|---|---|
hCB2 | 0.6 ± 0.1 | 1 (Reference) | CHO-hCB2 membranes [2] |
hCB1 | 400 ± 25 | 667 | CHO-hCB1 membranes [2] |
Rat CB2 | 0.6 ± 0.1 | 667 | Rat spleen membranes [2] |
Mouse CB1 | >10,000 | >16,667 | Mouse brain membranes [2] |
SR144528 shows negligible off-target activity against 70+ receptors, ion channels, and enzymes (IC50 > 10 µM), underscoring its utility as a selective CB2 pharmacological tool [2].
While SR144528 binds with similar affinity to human and rat CB2 receptors (Ki = 0.6 nM), functional assays reveal species-dependent differences in signaling modulation. In GTPγS binding assays, SR144528 acts as an inverse agonist at human CB2 but shows reduced efficacy in mouse CB2 models due to sequence variations in extracellular loop 2 (ECL2) and TM5 [4] [9]. Key residues include:
Table 2: Species-Specific Binding Parameters of SR144528
Species | Ki (nM) | Inverse Agonism Efficacy | Critical Residues |
---|---|---|---|
Human | 0.6 | High (IC50 = 39 nM in MAPK assay) | Ser161, Ser165, Cys175 |
Rat | 0.6 | Moderate | Phe94, Val96 |
Mouse | 1.2 | Low | Val96, Thr103 |
CB2 receptors exhibit constitutive activity in heterologous expression systems, spontaneously coupling to Gi proteins and suppressing cAMP production. SR144528 functions as an inverse agonist by stabilizing the receptor’s inactive conformation. In [35S]GTPγS binding assays, SR144528 (IC50 = 10 nM) reduces basal G protein activity by 40–60% in hCB2-expressing CHO cells, demonstrating its suppression of constitutive signaling [5] [7]. This activity is distinct from neutral antagonists like WIN55212-3, which lack intrinsic efficacy [1].
Molecular modeling reveals that SR144528’s fenchyl group occupies a hydrophobic pocket in TM3/4/5, forcing TM6 into an outward orientation that uncouples G proteins. This mechanism is conserved in human and rat CB2 but less effective in mouse CB2 due to TM4 residue variations [7] [9].
SR144528’s inverse agonism contrasts with neutral antagonists (e.g., WIN55212-3), which bind CB2 without altering constitutive activity. Key differences include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7